Altertoxin I

Übersicht

Beschreibung

Altertoxin I is a mycotoxin produced by molds of the genus Alternaria, which are common food pathogens responsible for the spoilage of fruits, vegetables, grains, and nuts . This compound is known for its mutagenic and cytotoxic properties, making it a significant concern in food safety and toxicology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Altertoxin I is typically isolated from the fermentation of Alternaria species. The preparation involves extracting the crude toxin using ethyl acetate from acetone washes of the fungal culture . The extract is then separated using a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in the ratio of 2:5:5:6 . The collected fractions are analyzed by liquid chromatography and identified by electron ionization mass spectrometry and nuclear magnetic resonance analysis .

Industrial Production Methods: Currently, there is no practical method for the industrial synthesis of this compound. The compound is usually obtained through preparative high-speed counter-current chromatography, which can isolate milligram levels of the target compound per run .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Altertoxin I durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst typischerweise Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen.

Reduktion: Verwendet häufig Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Beinhaltet oft Nukleophile wie Halogenide oder Amine unter Bedingungen, die die Substitutionsreaktion begünstigen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion reduzierte Formen des Toxins erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Altertoxin I hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biologie: Untersucht auf seine mutagenen und zytotoxischen Wirkungen auf Bakterien- und Säugetierzellen.

Industrie: In der Lebensmittelsicherheit überwacht, um die Sicherheit landwirtschaftlicher Produkte zu gewährleisten.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere Mechanismen aus. Es wurde gezeigt, dass es Caseinkinase 2 hemmt, ein ubiquitäres Enzym, das an verschiedenen zellulären Prozessen beteiligt ist . Diese Hemmung kann die Östrogenrezeptor-Transkription und die DNA-Bindungsaffinität beeinflussen, was möglicherweise zu östrogenen Wirkungen führt . Darüber hinaus kann this compound mit dem Nrf2/ARE-Signalweg interagieren, der an der zellulären Reaktion auf oxidativen Stress beteiligt ist .

Ähnliche Verbindungen:

Altertoxin II: Ein weiteres Mykotoxin, das von Alternaria-Arten produziert wird, bekannt für seine Zytotoxizität und Fähigkeit, Caseinkinase 2 zu hemmen.

Altertoxin III: Eine verwandte Verbindung mit einer anderen strukturellen Anordnung, die ebenfalls von Alternaria-Arten produziert wird.

Alternariol: Ein Mykotoxin mit ähnlichen mutagenen Eigenschaften, aber unterschiedlichen strukturellen Merkmalen.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen strukturellen Anordnung und seiner starken mutagenen und zytotoxischen Wirkungen. Seine Fähigkeit, Caseinkinase 2 zu hemmen und mit dem Nrf2/ARE-Signalweg zu interagieren, unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Altertoxin I exerts its effects through multiple mechanisms. It has been shown to inhibit casein kinase 2, a ubiquitous enzyme involved in various cellular processes . This inhibition can influence estrogen receptor transcription and DNA-binding affinity, potentially leading to estrogenic effects . Additionally, this compound can interact with the nuclear factor erythroid-derived 2-like 2/antioxidant response element pathway, which is involved in the cellular response to oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Altertoxin II: Another mycotoxin produced by Alternaria species, known for its cytotoxicity and ability to inhibit casein kinase 2.

Altertoxin III: A related compound with a different structural arrangement, also produced by Alternaria species.

Alternariol: A mycotoxin with similar mutagenic properties but different structural features.

Uniqueness: Altertoxin I is unique due to its specific structural arrangement and its potent mutagenic and cytotoxic effects. Its ability to inhibit casein kinase 2 and interact with the nuclear factor erythroid-derived 2-like 2/antioxidant response element pathway distinguishes it from other similar compounds .

Biologische Aktivität

Altertoxin I (ATX-I) is a mycotoxin produced by the fungus Alternaria tenuissima and is part of a group of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of ATX-I, including its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

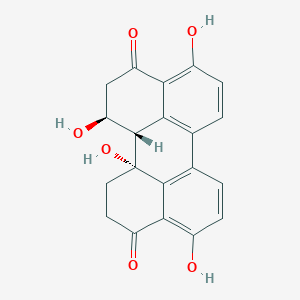

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It is an amorphous solid that melts at approximately 180 °C and exhibits fluorescence under UV light. Its structural features include a perylenequinone backbone, which is common among other Alternaria toxins.

ATX-I has been shown to exhibit significant cytotoxic effects against various cell lines. The following table summarizes key findings regarding its cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (human colorectal cancer) | 3.13 | Induction of apoptosis |

| V79 (Chinese hamster cells) | >5 | Cell cycle arrest |

| MG-63 (human osteosarcoma) | 14.81 | Inhibition of mitochondrial function |

| SMMC-7721 (hepatocellular carcinoma) | 22.87 | Disruption of cellular metabolism |

These findings indicate that ATX-I can induce apoptosis in cancer cell lines and disrupt normal cellular functions, suggesting potential as an anti-cancer agent .

Anti-HIV Activity

ATX-I has also demonstrated anti-HIV properties. Research indicates that it can inhibit HIV-1 replication in infected cells, with a notable IC50 value of 0.5 µM for complete inhibition. This suggests that ATX-I may be a candidate for further development as an anti-HIV therapeutic .

Estrogen Receptor Modulation

Emerging studies have indicated that ATX-I may interact with estrogen receptors, influencing their transcriptional activity. Specifically, it has been shown to increase the nuclear localization of estrogen receptor alpha (ERα) in certain cell types, which could have implications for hormone-related cancers . However, the exact mechanisms behind this modulation remain to be fully elucidated.

Immunosuppressive Effects

ATX-I has been implicated in immunosuppressive effects, potentially affecting immune cell function. This property raises concerns regarding its safety in food products, as exposure could lead to adverse health effects . Further research is necessary to understand the implications of these findings on human health.

Case Studies and Toxicological Assessments

A review of case studies indicates that ATX-I is present in various food products, including fruits and vegetables contaminated by Alternaria species. The detection of ATX-I in food samples underscores the need for ongoing monitoring and risk assessment to evaluate its impact on human health .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Altertoxin I in complex matrices (e.g., food, biological samples)?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity in detecting perylene quinones like this compound at trace levels. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is essential to resolve its polycyclic aromatic structure, particularly distinguishing it from analogs like Altertoxin II or III . Challenges include low recovery rates in extraction protocols, necessitating optimization with solid-phase extraction (SPE) columns and solvent systems (e.g., ethyl acetate/methanol mixtures) .

Q. How does this compound’s chemical structure influence its stability under varying environmental conditions?

- Methodological Answer : this compound’s perylene quinone backbone makes it photosensitive. Stability studies should include controlled light exposure experiments (e.g., UV-Vis irradiation) paired with LC-MS to monitor degradation products like epoxidized derivatives. Its susceptibility to hydrolysis at alkaline pH (e.g., >8.0) requires buffered extraction conditions to prevent artifactual transformations during sample preparation .

Q. What are the primary fungal species known to produce this compound, and how does its biosynthesis pathway compare to other Alternaria toxins?

- Methodological Answer : Alternaria alternata and Penicillium spp. are key producers. Biosynthetic studies using isotope-labeled precursors (e.g., acetate or mevalonate) reveal that this compound derives from the polyketide pathway, diverging from alternariol biosynthesis at the cyclization step. Gene cluster comparisons (e.g., PKS and oxidoreductase genes) between fungal strains can clarify pathway variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioavailability data for this compound in mammalian systems?

- Methodological Answer : Discrepancies in recovery rates (e.g., low fecal/urinary excretion in rats vs. in vitro absorption models) may stem from enzymatic de-epoxidation of Altertoxin II to this compound in vivo. To address this, use isotope-labeled this compound in pharmacokinetic studies and employ metabolomics workflows (e.g., HRMS/MS) to track biotransformation products across matrices (plasma, urine, feces) .

Q. What experimental designs are critical for elucidating this compound’s toxicological mechanisms, particularly its genotoxic potential?

- Methodological Answer : Combine Ames tests (with/without metabolic activation) to assess mutagenicity and comet assays to evaluate DNA strand breaks. For mechanistic depth, use transcriptomics (RNA-seq) in exposed cell lines (e.g., HepG2) to identify oxidative stress pathways linked to quinone redox cycling. Dose-response studies must account for its low solubility in aqueous media by using carriers like DMSO (≤0.1% v/v) to avoid solvent interference .

Q. How can researchers optimize in vitro models to study this compound’s interaction with gut microbiota?

- Methodological Answer : Simulated gut fermentation systems (e.g., batch cultures with fecal inocula) paired with metagenomic sequencing can identify microbial taxa capable of detoxifying or bioactivating this compound. Include controls with broad-spectrum antibiotics to distinguish microbial vs. host metabolism. Quantify metabolites using targeted LC-MS and correlate shifts with microbial diversity indices .

Q. Methodological Considerations for Reproducibility

- Sample Preparation : Document solvent ratios, SPE cartridge brands (e.g., C18 vs. HLB), and centrifugation speeds to ensure consistency in mycotoxin recovery .

- Data Reporting : Adhere to the Beilstein Journal of Organic Chemistry guidelines: provide raw NMR spectra (δ values, coupling constants) and HPLC chromatograms in supplementary materials. For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS) data .

Eigenschaften

IUPAC Name |

(12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c21-10-3-1-8-9-2-4-11(22)17-12(23)5-6-20(26,18(9)17)19-14(25)7-13(24)16(10)15(8)19/h1-4,14,19,21-22,25-26H,5-7H2/t14-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIALGLHOBXNAT-KPOBHBOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3C(CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@@H]3[C@H](CC(=O)C4=C(C=CC(=C34)C5=C2C(=C(C=C5)O)C1=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971689 | |

| Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56258-32-3 | |

| Record name | Altertoxin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56258-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Altertoxin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056258323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,9,12a-Tetrahydroxy-1,2,11,12,12a,12b-hexahydroperylene-3,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (12S,12aS,12bR)-4,9,12,12b-tetrahydroxy-2,11,12,12a-tetrahydro-1H-perylene-3,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.